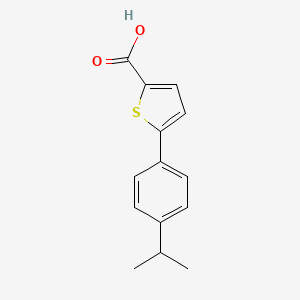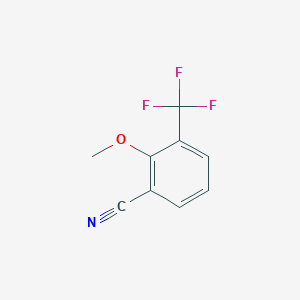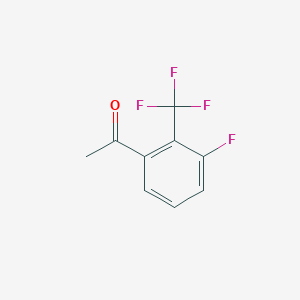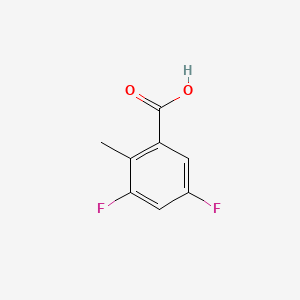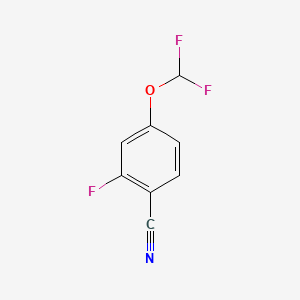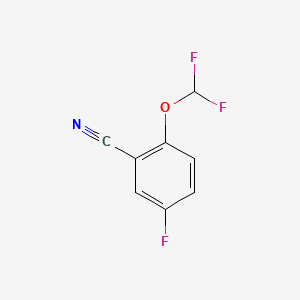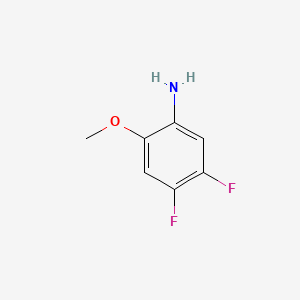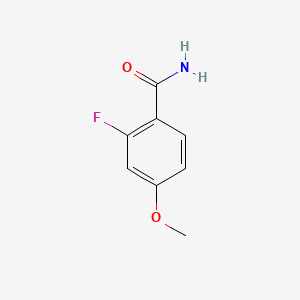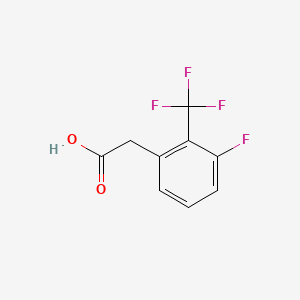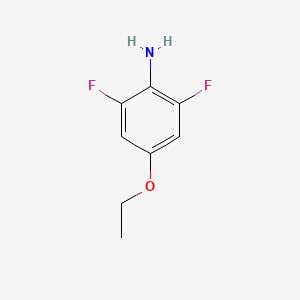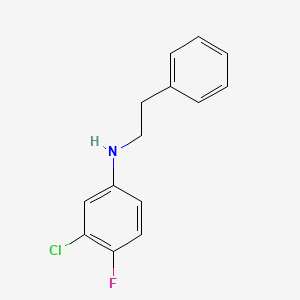
3-Chloro-4-fluoro-N-phenethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-N-phenethylaniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with phenethylamine . The process includes the following steps :
Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a catalyst such as .
Reaction Conditions: The reaction is carried out at a temperature of and a pressure of for about .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反应分析
Types of Reactions: 3-Chloro-4-fluoro-N-phenethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar solvents like .
Oxidation: Reagents like or .
Reduction: Reagents such as in the presence of catalysts like .
Major Products Formed:
Substitution Reactions: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of imines or other oxidized products.
Reduction: Formation of secondary amines.
科学研究应用
Chemistry: : 3-Chloro-4-fluoro-N-phenethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It helps in understanding the interaction of these compounds with enzymes and receptors .
Medicine: : Although not used directly as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. It aids in the development of new medications by serving as a precursor .
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
作用机制
The mechanism of action of 3-Chloro-4-fluoro-N-phenethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of chloro and fluoro groups enhances its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure but lacks the phenethylamine group.
4-Chloro-3-fluoro-N-phenethylaniline: Similar structure with different positions of chloro and fluoro groups.
3-Chloro-4-fluoro-N-methylphenethylaniline: Similar structure with a methyl group on the nitrogen atom.
Uniqueness: : 3-Chloro-4-fluoro-N-phenethylaniline is unique due to the presence of both chloro and fluoro groups along with the phenethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
3-chloro-4-fluoro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c15-13-10-12(6-7-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQQPRRJBRWVNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
